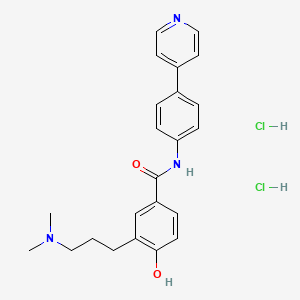

GR 55562 dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKWJHYQFQONBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GR 55562 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective pharmacological tool extensively utilized in neuroscience and pharmacology research to investigate the roles of specific serotonin receptor subtypes. This technical guide provides an in-depth exploration of the core mechanism of action of GR 55562, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Primary Mechanism of Action: Selective and Competitive Antagonism at 5-HT1B and 5-HT1D Receptors

GR 55562 functions as a selective, competitive, and silent antagonist at serotonin (5-hydroxytryptamine, 5-HT) receptors, with a notable preference for the 5-HT1B and 5-HT1D subtypes.[1] Its primary mechanism involves binding to these receptors without initiating a cellular response, thereby blocking the binding and subsequent action of the endogenous agonist, serotonin. This antagonistic action is characterized by its high affinity for the 5-HT1B receptor and a roughly 10-fold lower affinity for the 5-HT1D receptor.[1]

Furthermore, 5-HT1B receptor activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] This modulation is dependent on both Gαi/o and β-arrestin proteins.[4] As an antagonist, GR 55562 can be employed to block these agonist-induced changes in ERK phosphorylation, providing a tool to dissect the downstream consequences of 5-HT1B receptor signaling.

Quantitative Data: Binding Affinities and Potency

The affinity and potency of GR 55562 have been quantified in various in vitro assay systems. The following table summarizes key quantitative data for GR 55562 at human serotonin receptor subtypes.

| Receptor Subtype | Parameter | Value (pKi) | Value (pKB) |

| 5-HT1B | pKi | 7.5 | 7.3 |

| 5-HT1D | pKi | 6.2 | 6.3 |

| 5-HT1A | pKi | <5.0 | - |

| 5-HT2A | pKi | <5.0 | - |

| 5-HT2C | pKi | <5.0 | - |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant for a competitive antagonist. Higher values indicate greater binding affinity. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental logic, the following diagrams have been generated using the DOT language.

References

GR 55562 Dihydrochloride: A Technical Guide to a Selective 5-HT1B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride is a potent and selective competitive antagonist of the serotonin 1B (5-HT1B) receptor. This technical guide provides an in-depth overview of its pharmacological properties, key experimental methodologies for its characterization, and its utility as a research tool in neuroscience and drug development. The document includes a comprehensive summary of its binding affinity and functional potency, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and behavioral processes, including mood, anxiety, and cognition. The 5-HT1B receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly located on presynaptic nerve terminals.[1] Here, it functions as an autoreceptor on serotonergic neurons and as a heteroreceptor on other neuronal types, inhibiting the release of serotonin and other neurotransmitters.[1] This regulatory role makes the 5-HT1B receptor a significant target for therapeutic intervention in psychiatric and neurological disorders.[1]

GR 55562 has emerged as a valuable pharmacological tool for elucidating the physiological functions of the 5-HT1B receptor due to its high selectivity and silent antagonist profile.[2][3] Unlike partial agonists or inverse agonists, a silent antagonist does not possess intrinsic activity at the receptor, making it ideal for studying the effects of receptor blockade.[2][3] This guide will detail the quantitative pharmacology of GR 55562, provide standardized protocols for its experimental use, and illustrate the underlying biological and experimental frameworks.

Pharmacological Profile of GR 55562

GR 55562 is a selective and competitive antagonist at the 5-HT1B receptor, with a notable selectivity over the closely related 5-HT1D receptor and other 5-HT receptor subtypes.[2]

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the quantitative data for GR 55562 dihydrochloride from various in vitro assays.

| Table 1: Binding Affinity of GR 55562 at Serotonin Receptors | |

| Receptor Subtype | pKi |

| Human 5-HT1B | 7.4[4], 7.3[2] |

| Human 5-HT1D | 6.2[4], 6.3[2] |

| Human 5-HT1A | 6.07[5] |

| pKi is the negative logarithm of the inhibitory constant (Ki). |

| Table 2: Functional Antagonist Potency of GR 55562 | |

| Assay Type | Potency (KB) |

| Inhibition of CP 93129-induced effects in rat hippocampus | ~100 nM[6] |

| Inhibition of 5-CT-induced effects in rat hippocampus | ~72 nM[6] |

| KB is the equilibrium dissociation constant of a competitive antagonist. |

Signaling Pathways and Experimental Workflows

Understanding the signaling cascades initiated by 5-HT1B receptor activation and the experimental procedures to study its antagonism is crucial for research and development.

5-HT1B Receptor Signaling Pathway

Activation of the 5-HT1B receptor, which is coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). Downstream, this pathway modulates ion channel activity and can influence gene transcription through the ERK/MAPK pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A typical workflow for a competition binding assay to determine the Ki of GR 55562 is depicted below.

Logical Relationship: Selectivity of GR 55562

The utility of GR 55562 as a research tool is largely dependent on its selectivity for the 5-HT1B receptor over other related receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize GR 55562.

In Vitro Methods

This protocol is designed to determine the inhibitory constant (Ki) of GR 55562 at the human 5-HT1B receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1B receptor.

-

Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT) or [¹²⁵I]Iodocyanopindolol.

-

GR 55562 dihydrochloride.

-

Non-specific binding control: 5-HT (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-120 µg per well.[8]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.

-

Non-specific Binding: 50 µL 5-HT (10 µM), 50 µL radioligand, 150 µL membrane preparation.

-

Competition: 50 µL of GR 55562 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL radioligand, 150 µL membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of GR 55562 to generate a competition curve.

-

Determine the IC50 value (the concentration of GR 55562 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of GR 55562 to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

Agonist: 5-CT or another suitable 5-HT1B agonist.

-

GR 55562 dihydrochloride.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (10 µM).

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

-

Pre-incubation: In a 96-well plate, incubate membranes with varying concentrations of GR 55562 for 15 minutes at 30°C in assay buffer containing GDP.

-

Agonist Stimulation: Add the 5-HT1B agonist at a fixed concentration (typically its EC80) to all wells except the basal and non-specific binding wells.

-

[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to all wells.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and quantify radioactivity as described for the radioligand binding assay.

-

Data Analysis:

-

Determine the net agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of GR 55562.

-

Calculate the IC50 for GR 55562.

-

The antagonist dissociation constant (KB) can be calculated using the Schild equation.

-

In Vivo Methods

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals following administration of GR 55562.[9][10][11]

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

Artificial cerebrospinal fluid (aCSF).

-

GR 55562 dihydrochloride for systemic or local administration.

-

Anesthetic.

-

Experimental animals (e.g., rats, mice).

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer GR 55562 systemically (e.g., intraperitoneally, subcutaneously) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and other neurotransmitters of interest using HPLC.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of GR 55562 treatment to a vehicle control group.

This method is used to assess the effect of GR 55562 on the firing rate of neurons, such as serotonergic neurons in the dorsal raphe nucleus.

Materials:

-

Electrophysiological recording setup (amplifier, data acquisition system).

-

Glass microelectrodes.

-

Stereotaxic apparatus.

-

Anesthetic.

-

GR 55562 dihydrochloride.

-

Experimental animals.

Procedure:

-

Surgery and Electrode Placement: Anesthetize the animal and place it in the stereotaxic frame. Lower a recording microelectrode into the target brain region.

-

Neuronal Identification: Identify the target neurons (e.g., 5-HT neurons) based on their characteristic firing patterns and response to pharmacological challenges.

-

Baseline Recording: Record the baseline firing rate of a single neuron for a stable period.

-

Drug Administration: Administer GR 55562 systemically (e.g., intravenously) and record the changes in the neuron's firing rate.

-

Data Analysis: Analyze the firing rate before and after drug administration. The effect of GR 55562 can be quantified as a change in firing frequency (spikes/second).

Conclusion

GR 55562 dihydrochloride is a highly selective and potent 5-HT1B receptor antagonist that serves as an indispensable tool for researchers in pharmacology and neuroscience. Its well-characterized binding profile and silent antagonist nature allow for precise investigation of the roles of the 5-HT1B receptor in health and disease. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro and in vivo characterization of GR 55562 and other 5-HT1B receptor ligands, facilitating reproducible and robust scientific inquiry. Further research utilizing this compound will continue to unravel the complexities of the serotonergic system and may pave the way for novel therapeutic strategies for a range of neuropsychiatric disorders.

References

- 1. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. GR 55562 dihydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 3. GR-55562 - Wikipedia [en.wikipedia.org]

- 4. GR 55562 dihydrochloride, 5-HT1B / 5-HT1D receptor antagonist (CAS 172854-55-6) | Abcam [abcam.com]

- 5. GR-55562 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 11. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GR 55562 Dihydrochloride Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of GR 55562 dihydrochloride, a selective 5-HT1B and 5-HT1D receptor antagonist. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of GR 55562 dihydrochloride has been characterized at various serotonin (5-HT) receptor subtypes. The compound exhibits a notable selectivity for the 5-HT1B receptor. The following tables summarize the quantitative binding data, primarily expressed as pKi (the negative logarithm of the inhibition constant, Ki) and pKB (the negative logarithm of the dissociation constant of an antagonist). Higher pKi and pKB values indicate stronger binding affinity.

| Receptor Subtype | Ligand | Assay Type | Species | pKi / pKB | Reference |

| 5-HT1B | GR 55562 | Radioligand Binding | Human | 7.3 (pKB) | [1][2] |

| 5-HT1D | GR 55562 | Radioligand Binding | Human | 6.3 (pKB) | [1][2] |

| 5-HT1A | GR 55562 | Radioligand Binding | Human | <5.0 |

Note: A pKi value of less than 5.0 generally indicates weak or negligible binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for GR 55562 dihydrochloride is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound (GR 55562) to displace a radiolabeled ligand from its target receptor.

Objective:

To determine the inhibition constant (Ki) of GR 55562 for specific serotonin receptor subtypes.

Materials:

-

Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1B or 5-HT1D).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For the 5-HT1B receptor, a common choice is [3H]-GR125743.

-

GR 55562 Dihydrochloride: A range of concentrations of the unlabeled test compound.

-

Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., serotonin) to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in a specific order:

-

Assay Buffer

-

Either GR 55562 at various concentrations, the non-specific binding control, or buffer for total binding determination.

-

The radiolabeled ligand at a concentration close to its dissociation constant (Kd).

-

The diluted cell membrane preparation to initiate the binding reaction.

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the concentration of GR 55562.

-

The resulting sigmoidal curve is analyzed using non-linear regression to determine the IC50 value (the concentration of GR 55562 that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: GR 55562 Antagonism at 5-HT1B Receptor

Caption: Antagonistic action of GR 55562 at the 5-HT1B receptor.

References

In Vivo Effects of GR 55562 Dihydrochloride on Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of GR 55562 dihydrochloride, a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors. The document synthesizes available quantitative data on its receptor binding affinity and behavioral effects. Detailed experimental protocols for key in vivo methodologies, including stereotaxic surgery with intracranial microinjection, behavioral assessments, and in vivo microdialysis, are provided to facilitate reproducible research. Furthermore, this guide visualizes the established signaling pathway of the 5-HT1B receptor and a typical experimental workflow using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers investigating the serotonergic system and the therapeutic potential of 5-HT1B/1D receptor modulation.

Introduction

GR 55562 is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin receptors, with a reported 10-fold higher selectivity for the 5-HT1B subtype.[1][2] As a silent antagonist, it does not possess intrinsic activity, making it a valuable tool for elucidating the physiological and behavioral roles of these receptors.[1][2] The 5-HT1B receptors are primarily located on the presynaptic terminals of both serotonergic and non-serotonergic neurons, where they function as autoreceptors and heteroreceptors, respectively, to inhibit neurotransmitter release. This guide details the known in vivo effects of GR 55562 on serotonergic pathways, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and experimental procedures.

Quantitative Data

The following tables summarize the available quantitative data on the receptor binding profile and in vivo behavioral effects of GR 55562.

Table 1: Receptor Binding Affinity of GR 55562

| Receptor Subtype | Species | pKi | Reference |

| 5-HT1A | Human | 6.07 | [3] |

| 5-HT1B | Human | 7.85 - 7.92 | [3] |

| 5-HT1D | Human | 6.15 | [3] |

Table 2: In Vivo Behavioral Effects of GR 55562 in Rats

| Behavioral Paradigm | Brain Region | Dose (µ g/side ) | Effect | Reference |

| Cocaine-Induced Locomotor Hyperactivity | Ventral Tegmental Area (VTA) | 0.3 - 3 | No effect on acute cocaine response. | [4] |

| Cocaine Sensitization (Development) | Ventral Tegmental Area (VTA) | 3 | Attenuated the development of cocaine sensitization. | [4] |

| Cocaine Sensitization (Development) | Ventral Tegmental Area (VTA) | 1 | Blocked the enhancing effect of the 5-HT1B agonist CP 93129. | [4] |

| Cocaine Discrimination | Nucleus Accumbens (Shell & Core) | 0.1 - 10 | Did not substitute for cocaine and did not modulate the discriminative stimulus effects of cocaine. | [5] |

| Cocaine Discrimination (Enhancement by CP 93129) | Nucleus Accumbens (Core) | 1 | Attenuated the enhancement of cocaine discrimination by the 5-HT1B agonist CP 93129. | [5] |

Signaling Pathways

GR 55562 exerts its effects by blocking the canonical signaling pathway of the 5-HT1B receptor. As a Gi/o-coupled receptor, its activation by serotonin normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. By antagonizing this receptor, GR 55562 prevents this inhibitory cascade.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments to study the effects of GR 55562.

Stereotaxic Surgery and Intracranial Microinjection in Rats

This protocol is essential for the site-specific administration of GR 55562 into discrete brain regions.[6][7][8]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.[8]

-

Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Identification of Coordinates: Using a rat brain atlas, determine the stereotaxic coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region (e.g., Ventral Tegmental Area, Nucleus Accumbens).[8]

-

Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

-

Cannula Implantation: Lower a guide cannula to the target coordinates and secure it to the skull with dental cement and surgical screws.

-

Drug Preparation: Dissolve GR 55562 dihydrochloride in sterile saline or artificial cerebrospinal fluid to the desired concentration (e.g., for doses of 0.1-10 µg/µL).

-

Microinjection: At the time of the experiment, insert an injector needle connected to a microsyringe pump through the guide cannula. Infuse the GR 55562 solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion.[6][7]

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Assessment of Locomotor Activity

This protocol measures the effect of GR 55562 on spontaneous and drug-induced locomotor activity.

-

Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system.[9]

-

Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.[8]

-

Procedure:

-

Administer GR 55562 via the desired route (e.g., intracranial microinjection).

-

Place the rat in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 30-60 minutes).[9]

-

-

Data Analysis: Analyze the data using appropriate statistical methods to compare locomotor activity between different treatment groups.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[10][11]

-

Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.[10]

-

Procedure:

-

Acclimate the animals to the testing room.

-

Administer GR 55562 at various doses.

-

Place the rat in the center of the maze, facing an open arm.

-

Record the animal's behavior for 5 minutes, noting the time spent in and the number of entries into the open and closed arms.[10]

-

-

Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the in vivo effects of GR 55562.

Conclusion

GR 55562 dihydrochloride is a critical pharmacological tool for investigating the in vivo roles of 5-HT1B and 5-HT1D receptors. The data and protocols presented in this guide offer a foundation for designing and executing rigorous preclinical studies. Further research is warranted to fully elucidate the dose-dependent effects of GR 55562 on in vivo neurochemistry, receptor occupancy, and a broader range of behavioral paradigms. Such studies will be instrumental in understanding the therapeutic potential of targeting the 5-HT1B/1D system for various neuropsychiatric and neurological disorders.

References

- 1. anilocus.com [anilocus.com]

- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 3. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. behaviorcloud.com [behaviorcloud.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. jcdr.net [jcdr.net]

- 11. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 55562 Dihydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 1D (5-HT1D) and 1B (5-HT1B) receptors, with a higher affinity for the 5-HT1B subtype. This selectivity makes it an invaluable tool in neuroscience research for dissecting the roles of these specific serotonin receptor subtypes in various physiological and pathological processes. This technical guide provides an in-depth overview of GR 55562, including its pharmacological properties, key applications in neuroscience, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of neurological functions, including mood, cognition, and behavior. Its effects are mediated by a diverse family of receptors. Among these, the 5-HT1D receptor, a Gi/o protein-coupled receptor, is of significant interest due to its involvement in neurotransmitter release and its potential as a therapeutic target for various neurological and psychiatric disorders. GR 55562 dihydrochloride has emerged as a key pharmacological tool to investigate the specific functions of the 5-HT1D and 5-HT1B receptors. Its ability to selectively block these receptors allows researchers to elucidate their roles in conditions such as drug addiction, anxiety, and depression.

Pharmacological Profile of GR 55562 Dihydrochloride

GR 55562 acts as a competitive antagonist at 5-HT1B and 5-HT1D receptors. It exhibits a notably higher affinity for the human 5-HT1B receptor compared to the 5-HT1D receptor.[1] Its selectivity is a key feature, with weak affinity for other 5-HT receptor subtypes.

Table 1: Binding Affinity of GR 55562 Dihydrochloride for Human Serotonin Receptors

| Receptor Subtype | pKi | Ki (nM) | pKB |

| 5-HT1A | 6.07 | 842 | - |

| 5-HT1B | 7.5 - 7.85 | 14 | 7.3 |

| 5-HT1D | 6.15 | 700 | 6.3 |

Data compiled from various sources.

Signaling Pathways of the 5-HT1D Receptor

The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by serotonin initiates a signaling cascade that primarily involves the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway. The antagonism of this receptor by GR 55562 blocks these downstream effects.

Applications in Neuroscience Research

GR 55562 has been instrumental in elucidating the role of 5-HT1B/1D receptors in various animal models of neurological and psychiatric disorders.

Cocaine Sensitization

A significant application of GR 55562 is in the study of cocaine addiction. Research has shown that the administration of GR 55562 can attenuate the development of behavioral sensitization to cocaine in rats.[2] These studies often involve the direct microinjection of GR 55562 into specific brain regions, such as the ventral tegmental area (VTA), to investigate the role of local 5-HT1B/1D receptors in the rewarding and reinforcing effects of cocaine.[2]

Anxiety and Depression

The 5-HT1B and 5-HT1D receptors are implicated in the pathophysiology of anxiety and depression. Studies using animal models of anxiety have demonstrated that GR 55562 can modulate anxiety-like behaviors.

Nociception

GR 55562 has been used to investigate the role of spinal 5-HT1B/1D receptors in the modulation of pain. Intrathecal administration of GR 55562 has been shown to block 5-HT-induced antinociception in the formalin test in rats, suggesting an important role for these receptors in the descending control of pain.[3][4]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1D receptor.

Materials:

-

Receptor Source: Membranes from cells expressing recombinant human 5-HT1D receptors or from brain tissue known to express the receptor (e.g., substantia nigra).

-

Radioligand: [3H]5-HT or other suitable 5-HT1D receptor radioligand.

-

Non-specific binding control: 10 µM 5-HT or other suitable unlabeled ligand.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Test Compound: GR 55562 or other compound of interest.

-

Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.

In Vivo: Intracerebral Microinjection and Behavioral Testing in a Cocaine Sensitization Model

This protocol describes the use of GR 55562 to study its effect on the development of cocaine-induced locomotor sensitization in rats.

Procedure:

-

Animal Subjects: Male Wistar or Sprague-Dawley rats.

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant bilateral guide cannulae aimed at the VTA. Allow for a post-operative recovery period.

-

Sensitization Regimen:

-

Day 1-5: Administer a daily microinjection of GR 55562 (e.g., 1-3 µ g/side ) or vehicle directly into the VTA. Following the microinjection, administer a systemic injection of cocaine (e.g., 15 mg/kg, i.p.).

-

Immediately after the cocaine injection, place the rats in locomotor activity chambers and record their activity for a set period (e.g., 60 minutes).

-

-

Withdrawal: House the rats in their home cages for a withdrawal period (e.g., 5 days) with no drug treatment.

-

Cocaine Challenge: On the challenge day, administer a systemic injection of cocaine (e.g., 10 mg/kg, i.p.) to all rats and record their locomotor activity.

-

Data Analysis: Compare the locomotor responses to the cocaine challenge between the GR 55562-treated group and the vehicle-treated group to determine if GR 55562 attenuated the development of sensitization.

Conclusion

GR 55562 dihydrochloride is a powerful and selective tool for neuroscience researchers investigating the roles of 5-HT1B and 5-HT1D receptors. Its utility in a range of in vitro and in vivo experimental paradigms has significantly contributed to our understanding of the serotonergic system's involvement in various neurological and psychiatric conditions. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this important research compound.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. Behavioral Sensitization to Cocaine Is Associated with Increased AMPA Receptor Surface Expression in the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of 5-HT1B Receptors: A Technical Guide to Utilizing GR 55562

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 1B (5-HT1B) receptor, a G-protein coupled receptor, is a critical modulator of neurotransmission throughout the central nervous system. Predominantly located on presynaptic terminals, it acts as an autoreceptor on serotonergic neurons and as a heteroreceptor on non-serotonergic neurons, inhibiting the release of various neurotransmitters including serotonin, dopamine, acetylcholine, and glutamate.[1][2] This inhibitory role implicates the 5-HT1B receptor in a wide array of physiological and pathological processes, making it a significant target for therapeutic intervention in conditions such as depression, anxiety, and substance abuse.[3][4]

This technical guide focuses on the use of GR 55562, a potent and selective antagonist of the 5-HT1B receptor, as a pharmacological tool to elucidate the receptor's function. GR 55562 exhibits approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor and is characterized as a silent antagonist.[5][6] By blocking the inhibitory effects of endogenous serotonin at the 5-HT1B receptor, GR 55562 allows for a detailed investigation of the receptor's role in regulating neural circuits and behavior. This document provides a comprehensive overview of the 5-HT1B receptor, quantitative data for GR 55562, detailed experimental protocols, and visual representations of key concepts to facilitate research in this field.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o.[5] Upon activation by serotonin, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[5] Downstream of this primary signaling cascade, activation of the 5-HT1B receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and influence ion channel activity, specifically by increasing K+ conductance and decreasing Ca2+ conductance, which collectively contribute to the inhibition of neurotransmitter release.[3][5]

Quantitative Data for GR 55562

The following table summarizes the binding affinities of GR 55562 for various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results, ensuring that observed effects are likely mediated by the intended target.

| Ligand | Receptor Subtype | Preparation | Radioligand | Assay Type | pKi / pKB | Ki / KB (nM) | Reference |

| GR 55562 | Human 5-HT1B | Cloned | [3H]GR-125743 | Binding | 7.85 | 14 | [4] |

| GR 55562 | Human 5-HT1B | Cloned | [3H]5-CT | Binding | 7.92 | 12.1 | [4] |

| GR 55562 | Human 5-HT1B | Cloned | - | Functional | 7.3 | ~50 | |

| GR 55562 | Human 5-HT1D | Cloned | [3H]5-CT | Binding | 6.15 | 700 | [4] |

| GR 55562 | Human 5-HT1D | Cloned | - | Functional | 6.3 | ~500 | |

| GR 55562 | Human 5-HT1A | HeLa transfected cells | [3H]8-OH-DPAT | Binding | 6.07 | 842 | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing GR 55562 to investigate 5-HT1B receptor function are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., GR 55562) for the 5-HT1B receptor.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

Radioligand: [3H]-GR125743 or [3H]-5-CT.

-

Unlabeled GR 55562 (for competition).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing 5-HT1B receptors in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of GR 55562, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments, plot the percentage of specific binding against the log concentration of GR 55562 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular serotonin levels in a specific brain region of a freely moving rodent following the administration of GR 55562.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

GR 55562 solution for administration (e.g., intraperitoneal injection).

-

HPLC system with electrochemical detection.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent serotonin degradation.

-

Drug Administration: Administer GR 55562 to the animal.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the serotonin concentration in each sample as a percentage of the average baseline concentration. Plot the percentage change in serotonin levels over time to visualize the effect of GR 55562.

Behavioral Assays

The EPM is used to assess anxiety-like behavior in rodents. Anxiolytic effects of GR 55562 can be investigated with this paradigm.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer GR 55562 or vehicle to the animals at a predetermined time before testing.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

The FST is a common behavioral assay to screen for antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container filled with water.

Procedure:

-

Pre-test (for rats): On the first day, place the animal in the water cylinder for 15 minutes.

-

Drug Administration: Administer GR 55562 or vehicle at specified time points before the test session.

-

Test Session: 24 hours after the pre-test, place the animal back into the water cylinder for 5 minutes.

-

Data Collection: Record the duration of immobility during the test session. Immobility is defined as the lack of motion, with the animal making only small movements to keep its head above water.

-

Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

The following diagrams illustrate key concepts and workflows for investigating the 5-HT1B receptor with GR 55562.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. In vivo microdialysis determination of collagen-induced serotonin release in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]

GR 55562 Dihydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist. This document details its chemical properties, pharmacological actions, and key experimental protocols, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties

GR 55562 dihydrochloride is a potent and selective antagonist for the serotonin 1B and 1D receptors. Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 172854-55-6 | [1] |

| Alternate CAS Number | 159533-25-2 | [2][3] |

| Molecular Formula | C₂₃H₂₅N₃O₂ · 2HCl | [2] |

| Molecular Weight | 448.39 g/mol | [2] |

| Appearance | Off-white to light yellow solid powder | [3] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water to 100 mM | [1] |

| Storage | Desiccate at +4°C for long-term storage. | [2] |

Pharmacological Profile

GR 55562 dihydrochloride exhibits high affinity for human 5-HT1B and 5-HT1D receptors, acting as a competitive antagonist. Its selectivity for these receptor subtypes makes it a valuable tool for investigating their physiological and pathological roles.

| Parameter | Value | Species | Receptor | Reference |

| pKi | 7.4 | Human | 5-HT1B | [1] |

| pKi | 6.2 | Human | 5-HT1D | [1] |

| pEC₁₀ (5-HT evoked contraction inhibition) | 7.26 | Not Specified | Not Specified | [1] |

Signaling Pathways of 5-HT1B and 5-HT1D Receptors

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, these receptors can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of GR 55562 dihydrochloride for the human 5-HT1B or 5-HT1D receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Radioligand: [³H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

-

GR 55562 Dihydrochloride: Stock solution in assay buffer.

-

Non-specific Binding Control: 10 µM of a non-radiolabeled, high-affinity 5-HT1B/1D ligand (e.g., serotonin).

-

Scintillation Cocktail.

-

96-well plates and filter mats.

2. Procedure:

-

Prepare serial dilutions of GR 55562 dihydrochloride in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate GR 55562 dihydrochloride dilution.

-

50 µL of [³H]-GR125743 (at a final concentration close to its Kd).

-

50 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the GR 55562 dihydrochloride concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Inhibition

This protocol outlines a functional assay to measure the antagonist activity of GR 55562 dihydrochloride by assessing its ability to reverse agonist-induced inhibition of adenylyl cyclase.

1. Materials and Reagents:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Cell Culture Medium.

-

Stimulation Buffer: HBSS or similar buffer.

-

Forskolin: To stimulate adenylyl cyclase.

-

5-HT Agonist: Serotonin or a selective 5-HT1B/1D agonist (e.g., CP-93129).

-

GR 55562 Dihydrochloride.

-

cAMP Assay Kit (e.g., ELISA or HTRF-based).

2. Procedure:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with various concentrations of GR 55562 dihydrochloride for 15-30 minutes at 37°C.

-

Add the 5-HT agonist (at a concentration that gives ~80% of its maximal response) and forskolin (to amplify the cAMP signal).

-

Incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

3. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the GR 55562 dihydrochloride concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

-

The data can be used to determine the potency of GR 55562 as a functional antagonist.

References

- 1. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of GR 55562 dihydrochloride, a selective 5-HT1B/1D receptor antagonist. This document outlines detailed experimental protocols, summarizes quantitative data from published studies, and includes visualizations of key biological pathways and experimental workflows.

Product Information

-

Name: GR 55562 dihydrochloride

-

Synonyms: 3-[3-(Dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide dihydrochloride

-

Target: Selective antagonist for the 5-HT1B and 5-HT1D serotonin receptors. It has approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor.[1]

-

Molecular Formula: C₂₃H₂₅N₃O₂ · 2HCl

-

Solubility: Soluble in water up to 100 mM.

Quantitative Data Summary

The following tables summarize the dosages of GR 55562 and the related antagonist GR 127935 used in various in vivo studies. It is important to note that most published studies involving GR 55562 have utilized localized microinjections rather than systemic administration.

Table 1: GR 55562 Dihydrochloride In Vivo Microinjection Dosages

| Animal Model | Brain Region | Dosage Range (per side) | Study Focus | Reference |

| Male Wistar Rats | Nucleus Accumbens (Shell and Core) | 0.1 - 10 µg | Cocaine Discrimination | [2] |

| Male Wistar Rats | Ventral Tegmental Area (VTA) | 0.3 - 3 µg | Cocaine-induced Locomotor Activity and Sensitization | [3] |

Table 2: Systemic Administration of a Related 5-HT1B/1D Antagonist (GR 127935)

| Animal Model | Administration Route | Dosage | Study Focus | Reference |

| Mice | Not Specified | 20 - 40 mg/kg | Forced Swimming Test | [4] |

| Mice | Not Specified | 5 - 10 mg/kg | Vogel Conflict Drinking Test | [4] |

| Rats | Intravenous (i.v.) | 1 and 5 mg/kg | Extracellular 5-HT in Frontal Cortex | [5] |

Experimental Protocols

Preparation of GR 55562 Dihydrochloride for In Vivo Administration

Materials:

-

GR 55562 dihydrochloride powder

-

Sterile, deionized water or sterile 0.9% saline

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Protocol:

-

Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of GR 55562 dihydrochloride needed.

-

Dissolution: Add the calculated amount of GR 55562 dihydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of sterile water or saline to achieve the desired concentration.

-

Mixing: Vortex the solution until the powder is completely dissolved. Given its high water solubility, this should occur readily.

-

Sterilization: To ensure sterility for in vivo administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: For immediate use, the solution can be kept on ice. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Intraperitoneal (IP) Injection in Rodents

Materials:

-

Prepared and sterilized GR 55562 solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (e.g., 25-27 gauge for rats, 27-30 gauge for mice)

-

70% ethanol for disinfection

-

Animal scale

Protocol:

-

Animal Handling and Restraint: Acclimatize the animal to handling prior to the experiment. For injection, restrain the rodent securely to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or appropriate wrapping in a towel may be necessary.

-

Dose Calculation: Weigh the animal to accurately calculate the volume of the drug solution to be injected based on the desired mg/kg dose.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.

-

Injection Procedure:

-

Wipe the injection site with 70% ethanol.

-

Tilt the animal slightly with the head downwards to move the abdominal organs away from the injection site.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.

-

If aspiration is clear, slowly and steadily inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.

Protocol for Intravenous (IV) Tail Vein Injection in Rodents

Materials:

-

Prepared and sterilized GR 55562 solution

-

Appropriately sized sterile syringes (e.g., 1 mL or insulin syringes)

-

Appropriately sized sterile needles (e.g., 27-30 gauge)

-

A restraining device for tail vein injection

-

A heat lamp or warm water to dilate the tail veins

-

70% ethanol for disinfection

Protocol:

-

Animal Preparation: Place the rodent in a restraining device. To improve the visibility and accessibility of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.

-

Dose Calculation: Accurately weigh the animal to determine the correct injection volume.

-

Injection Site Identification: The lateral tail veins are located on either side of the tail.

-

Injection Procedure:

-

Disinfect the tail with 70% ethanol.

-

Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.

-

A successful insertion may be indicated by a small flash of blood in the hub of the needle.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

-

-

Post-injection Monitoring: Return the animal to its cage and monitor for any adverse effects.

Visualizations

5-HT1D Receptor Signaling Pathway

Caption: A diagram of the 5-HT1D receptor signaling pathway.

General Experimental Workflow for In Vivo Antagonist Study

Caption: A general experimental workflow for an in vivo antagonist study.

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A clear understanding of the physicochemical properties of GR 55562 dihydrochloride is essential for accurate preparation of stock solutions and subsequent experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅N₃O₂·2HCl | [2][4] |

| Molecular Weight | 448.39 g/mol | [2][4] |

| Purity | ≥98% (HPLC) | [2][4] |

| Appearance | Solid | [5][6] |

| CAS Number | 159533-25-2 | [2][4] |

Preparation of GR 55562 Dihydrochloride Stock Solution

Materials:

-

GR 55562 dihydrochloride powder

-

Sterile, deionized, or distilled water (H₂O)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

0.22 µm sterile syringe filter (optional, for sterile applications)

Protocol:

-

Determine the Desired Stock Concentration and Volume: Based on your experimental needs, decide on the final concentration (e.g., 10 mM, 50 mM, or 100 mM) and volume of the stock solution.

-

Calculate the Required Mass of GR 55562 Dihydrochloride: Use the following formula to calculate the mass of the compound needed:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 448.39 g/mol = 4.4839 mg

-

Weigh the Compound: Accurately weigh the calculated amount of GR 55562 dihydrochloride powder using a calibrated analytical balance.

-

Dissolve the Compound: Add the weighed powder to a sterile tube. Add the appropriate volume of sterile water.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

-

Sterilization (Optional): For cell culture or other sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solubility and Stock Solution Calculation Table:

| Desired Stock Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL | Solvent |

| 1 mM | 0.448 mg | 2.242 mg | 4.484 mg | Water |

| 10 mM | 4.484 mg | 22.42 mg | 44.84 mg | Water |

| 50 mM | 22.42 mg | 112.1 mg | 224.2 mg | Water |

| 100 mM | 44.84 mg | 224.2 mg | 448.4 mg | Water |

Storage Conditions:

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | +4°C | Up to 12 months or longer | Store under desiccating conditions.[2][4][6] |

| Stock Solution in Water | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[5] |

| -80°C | Up to 6 months | [5] |

Application in Research: Experimental Protocols

GR 55562 dihydrochloride is utilized in a range of experimental paradigms to probe the function of 5-HT1B/1D receptors. Below are generalized protocols for its use in both in vitro and in vivo settings.

In Vitro Application: Antagonism of 5-HT1B Receptor-Mediated Effects in Brain Slices

This protocol describes a general procedure for assessing the antagonist properties of GR 55562 on agonist-induced responses in brain tissue.

Objective: To determine the ability of GR 55562 to block the effects of a 5-HT1B receptor agonist on synaptic transmission.

Materials:

-

Prepared brain slices (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

5-HT1B receptor agonist (e.g., 5-CT or CP 93129)

-

GR 55562 dihydrochloride stock solution

-

Electrophysiology recording setup

Protocol:

-

Prepare a working solution of the 5-HT1B agonist in aCSF at the desired concentration.

-

Prepare a working solution of GR 55562 dihydrochloride in aCSF. A typical concentration for antagonism studies is in the micromolar range (e.g., 1-10 µM).

-

Allow brain slices to equilibrate in the recording chamber while perfusing with standard aCSF.

-

Establish a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

Apply the 5-HT1B agonist to the slice via perfusion and record the resulting change in synaptic activity.

-

Wash out the agonist with aCSF until the synaptic activity returns to baseline.

-

Pre-incubate the slice with GR 55562 in aCSF for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.

-

While continuing to perfuse with GR 55562, co-apply the 5-HT1B agonist.

-

Record the synaptic response and compare it to the response in the absence of the antagonist. A reduction or complete blockade of the agonist's effect indicates successful antagonism by GR 55562.

In Vivo Application: Microinjection to Investigate Behavioral Effects

This protocol provides a general framework for the localized administration of GR 55562 into a specific brain region to assess its impact on behavior.

Objective: To investigate the role of 5-HT1B receptors in a specific brain region on a particular behavior (e.g., locomotion, anxiety).

Materials:

-

Anesthetized animal model (e.g., rat, mouse) with a stereotaxically implanted guide cannula aimed at the brain region of interest.

-

GR 55562 dihydrochloride stock solution, diluted to the final desired concentration in sterile saline. Doses are often in the microgram range per side of the brain.[8]

-

Microinjection pump and tubing

-

Internal cannula

Protocol:

-

Gently restrain the animal and remove the dummy cannula from the guide cannula.

-

Load the internal cannula with the GR 55562 working solution.

-

Insert the internal cannula into the guide cannula, ensuring it extends to the target brain region.

-

Infuse the GR 55562 solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. Total infusion volumes are typically small (e.g., 0.2-0.5 µL per side).

-

Leave the internal cannula in place for a short period (e.g., 1-2 minutes) post-infusion to allow for diffusion.

-

Withdraw the internal cannula and replace the dummy cannula.

-

Return the animal to its home cage and allow for a recovery period before behavioral testing.

-

Conduct the behavioral assay and compare the results to control animals that received a vehicle infusion.

Signaling Pathways and Experimental Workflow

5-HT1B/1D Receptor Signaling Pathway

References

- 1. GR-55562 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT1B Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of 5-HT1B receptor ligands microinjected into the ventral tegmental area on the locomotor and sensitizating effects of cocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of serotonin (5-HT)(1B) receptor ligands, microinjected into accumbens subregions, on cocaine discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GR 55562 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 55562 dihydrochloride is a potent and selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] With approximately 10-fold selectivity for the 5-HT1B receptor over the 5-HT1D receptor, it serves as a valuable tool in neuroscience research to investigate the physiological and pathological roles of these receptors.[1] This document provides detailed information on the solubility of GR 55562 dihydrochloride, protocols for its use in both in vitro and in vivo settings, and an overview of the 5-HT1D receptor signaling pathway.

Data Presentation

Solubility of GR 55562 Dihydrochloride

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| Water | 100 | 44.8 | Ultrasonic assistance may be required. |

| DMSO | Not explicitly specified | Not explicitly specified | May be soluble, but water is the recommended solvent for high-concentration stock solutions. |

Note: The molecular weight of GR 55562 dihydrochloride is 448.39 g/mol .

Signaling Pathway

The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to the inhibitory G proteins, Gαi and Gαo.[2][3] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[2] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins such as those in the MAPK/ERK pathway.

Experimental Protocols

In Vitro Protocol: Cell-Based cAMP Assay

This protocol describes a general method for assessing the antagonist activity of GR 55562 dihydrochloride in a cell line endogenously or recombinantly expressing the 5-HT1D receptor.

1. Materials:

-

GR 55562 dihydrochloride

-

5-HT (Serotonin)

-

Forskolin

-

Cells expressing 5-HT1D receptor (e.g., HEK293-5HT1D, CHO-5HT1D)

-

Cell culture medium (e.g., DMEM, Ham's F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well cell culture plates

-

Sterile water

2. Stock Solution Preparation:

-

Prepare a 10 mM stock solution of GR 55562 dihydrochloride by dissolving 4.48 mg in 1 mL of sterile water.

-

Assist dissolution by vortexing and, if necessary, brief sonication.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. Experimental Workflow:

4. Detailed Procedure:

-

Cell Seeding: Seed the 5-HT1D receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer the following day.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Pre-treatment:

-

Prepare serial dilutions of GR 55562 dihydrochloride in serum-free medium.

-

Remove the culture medium from the wells and wash once with PBS.

-

Add the different concentrations of GR 55562 to the respective wells. Include a vehicle control (serum-free medium only).

-

Incubate the plate for 30 minutes at 37°C.

-

-

Stimulation:

-

Prepare a solution containing a sub-maximal concentration of 5-HT (e.g., EC80) and a fixed concentration of forskolin (to stimulate cAMP production) in serum-free medium.

-

Add this stimulation solution to all wells except the negative control wells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Measure the intracellular cAMP levels using the assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of GR 55562.

-

Perform a non-linear regression analysis to determine the IC50 value of GR 55562.

-

In Vivo Protocol: Intracranial Microinjection in Rats

This protocol provides a general guideline for the stereotaxic microinjection of GR 55562 dihydrochloride into a specific brain region of a rat to study its effects on behavior or neuronal activity.

1. Materials:

-

GR 55562 dihydrochloride

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Guide cannula and injector

-

Surgical instruments

-

Male Wistar rats (or other appropriate strain)

2. Solution Preparation:

-

Dissolve GR 55562 dihydrochloride in sterile saline to the desired concentration (e.g., 0.1-10 µg/µL).

-

Ensure complete dissolution and sterilize the solution by filtration through a 0.22 µm syringe filter.

3. Surgical and Microinjection Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

-

Stereotaxic Surgery:

-

Mount the anesthetized rat in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and mark the coordinates for the target brain region (e.g., nucleus accumbens, ventral tegmental area) relative to bregma.

-

Drill a small hole in the skull at the marked coordinates.

-

Implant a guide cannula aimed at the target region and secure it with dental cement.

-

Allow the animal to recover from surgery for at least one week.

-

-

Microinjection:

-

On the day of the experiment, gently restrain the rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert the injector, connected to the microinjection pump, into the guide cannula. The injector should protrude a specific distance beyond the guide cannula to reach the target site.

-